

Cyclanoline Mass Spectrometry Fragmentation Pattern Analysis

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Compound of Interest

Compound Name: Cyclanoline

CAS No.: 18556-27-9

Cat. No.: B097468

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Executive Summary

Cyclanoline (also known as Cissamine) is a quaternary protoberberine alkaloid (

) widely distributed in medicinal plants such as *Stephania venosa*, *Cissampelos pareira*, and *Nelumbo nucifera*. As a potent acetylcholinesterase (AChE) inhibitor, its precise identification in complex biological matrices is critical for pharmacokinetic profiling and quality control.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of **Cyclanoline**. Unlike its fully aromatic counterparts (e.g., Berberine) or neutral tetrahydroprotoberberines (e.g., Scoulerine), **Cyclanoline** exhibits a distinct fragmentation signature driven by its quaternary nitrogen and semi-rigid tetrahydro-isoquinoline skeleton. This document objectively compares these patterns to validate experimental identification.

Chemical Identity & Structural Basis[1]

Before analyzing fragmentation, it is essential to establish the structural baseline that dictates gas-phase ion chemistry.

Feature	Specification
Compound Name	Cyclanoline (Cissamine)
Chemical Class	Quaternary Tetrahydroprotoberberine Alkaloid
Chemical Formula	
Exact Mass ()	342.1700 Da
Structure Description	N-methyl derivative of (S)-Scoulerine. Contains two hydroxy groups (C2, C9) and two methoxy groups (C3, C10).
Ionization State	Pre-charged quaternary ammonium (detected as in ESI+ without protonation).

MS/MS Fragmentation Mechanics[1][2][3][4]

In Electrospray Ionization (ESI-MS/MS), **Cyclanoline** (

342) follows two primary dissociation pathways: the Retro-Diels-Alder (RDA) cleavage and substituent elimination.

Primary Pathway: Retro-Diels-Alder (RDA) Cleavage

The most diagnostic pathway for tetrahydroprotoberberines is the RDA reaction of the C-ring. For **Cyclanoline**, this cleavage is facilitated by the quaternary nitrogen, resulting in a highly stable product ion.

- Mechanism: The C-ring cleaves at the C8-C14 and C5-C6 bonds.
- Resulting Fragment (192): The charge is retained on the nitrogen-containing fragment, which encompasses the A-ring and the N-methyl group.
- Diagnostic Value: The formation of the

192 ion confirms the substitution pattern of the A-ring (1-OH, 1-OMe) combined with the N-methyl group.

- Calculation: Scoulerine (Neutral) RDA fragment =

178.

- **Cyclanoline** Shift:

.

Secondary Pathway: Radical and Neutral Losses

Unlike the RDA pathway which breaks the skeleton, secondary pathways involve the loss of peripheral groups.

- Methyl Radical Loss (

327): Homolytic cleavage of a methyl group (likely from a methoxy substituent) yields a radical cation

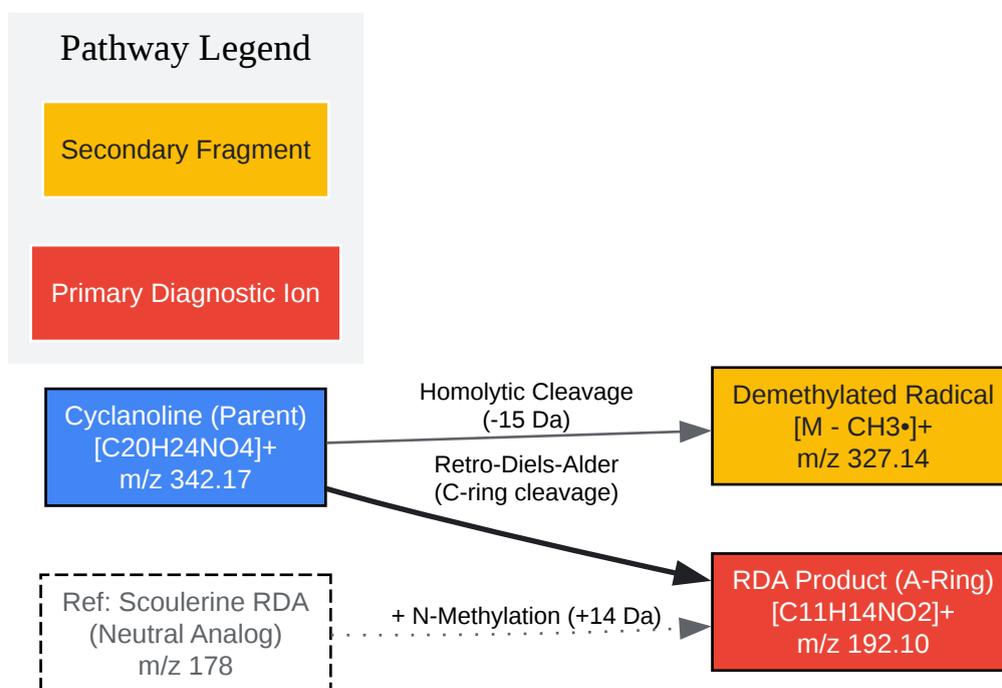
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- Combined Losses: Subsequent loss of

(18 Da) or CO (28 Da) from phenolic or methoxy groups is observed at higher collision energies.

Visualization of Fragmentation Pathways[1][4][5][6]

The following diagram illustrates the competing fragmentation pathways for **Cyclanoline**, highlighting the structural origin of key ions.



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Caption: Figure 1. ESI-MS/MS fragmentation pathways of **Cyclanoline**. The RDA reaction yields the diagnostic m/z 192 ion, distinguishing it from non-methylated analogs.

Comparative Performance Guide

To ensure accurate identification, **Cyclanoline** must be distinguished from its structural isomers and analogs. The table below compares the MS signatures of **Cyclanoline** against its closest chemical relatives.

Table 1: Comparative MS/MS Fingerprints

Compound	Chemical Class	Precursor Ion ()	Key RDA Fragment	Diagnostic Logic
Cyclanoline	Quaternary N-Me-THPB	342 ()	192	A-ring (OH, OMe) + N-Me. Pre-charged parent; RDA dominates.
Scoulerine	Neutral THPB	328 ()	178	A-ring (OH, OMe) + NH. Lacks N-methyl group (14 Da shift).
Tetrahydropalmatine	Neutral THPB	356 ()	192	A-ring (2x OMe) + NH. Warning: RDA fragment is isobaric with Cyclanoline (192), but Parent Ion differs (356 vs 342).
Berberine	Aromatic Protoberberine	336 ()	None	No RDA cleavage. Rigid aromatic system prevents C-ring opening. Fragments via methyl losses (321, 320).

Comparison Analysis

- Vs. Scoulerine: The presence of the N-methyl group in **Cyclanoline** shifts the parent ion by +14 Da (342 vs 328) and the RDA fragment by +14 Da (192 vs 178). This "mass shift" is a

self-validating check for N-methylation.

- Vs. Tetrahydropalmatine (THP): This is the highest risk for false positives if only the fragment ion (

192) is monitored. However, the precursor masses are distinct (342 vs 356). Protocol:

Always link the product ion to the specific precursor in MRM (Multiple Reaction Monitoring) transitions (342->192 for **Cyclanoline**; 356->192 for THP).

Validated Experimental Protocol

This protocol is designed for LC-ESI-QTOF-MS analysis but is adaptable to Triple Quadrupole systems.

Sample Preparation

- Extraction: Methanol:Water (70:30) with 0.1% Formic Acid.
- Concentration: Dilute to 1 µg/mL to avoid space-charge effects in the ion trap/collision cell.

Mass Spectrometry Conditions

- Ionization Source: Electrospray Ionization (ESI) Positive Mode.[\[1\]](#)[\[2\]](#)
- Capillary Voltage: 3.5 kV (Standard for quaternary salts).
- Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile N-methyl group).
- Collision Energy (CE):
 - Low (10-15 eV): Preserves Parent Ion (342).
 - Medium (25-35 eV): Optimizes RDA fragment (192).
 - High (>45 eV): Induces secondary losses (

177, 149).

Data Interpretation Workflow

- Extract Ion Chromatogram (EIC): Search for

342.1700 (

5 ppm).

- Verify MS/MS: Confirm presence of base peak at

192.1019.

- Exclusion Criteria: If

336 or 320 are dominant without RDA, the compound is likely an aromatic protoberberine (e.g., Jatrorrhizine or Berberine), not **Cyclanoline**.

References

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Sources

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